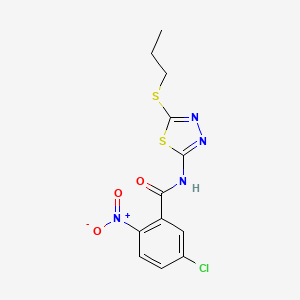

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDTB belongs to the class of thiadiazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Applications De Recherche Scientifique

Antileishmanial Activity

Compounds with the thiadiazole structure have been synthesized and evaluated for their antileishmanial activity. For instance, a study by Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents. These compounds showed significant in vitro activity against Leishmania major, suggesting potential for the development of new antiprotozoal agents. The most active compound in their study demonstrated a very low level of toxicity against macrophages, indicating selectivity towards the parasite (Tahghighi et al., 2011).

Broad Spectrum Anti-Infective Properties

Thiadiazoles, specifically nitazoxanide (NTZ) and its derivatives known as thiazolides, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group and various functional group modifications, like bromo- or chloro-substitutions, enhance their activity against a wide range of pathogens. This class of compounds has been noted for multiple mechanisms of action, including triggering apoptosis in proliferating mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The reactivity of the thiadiazole moiety, especially when linked with benzamide or substituted benzamide groups, has been exploited to construct new heterocycles. These new compounds have potential applications in developing insecticides with high activity. Mohamed et al. (2020) described an efficient synthesis method for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for synthesizing novel heterocyclic compounds. Some synthesized compounds showed promising insecticidal activity, indicating the potential for agricultural applications (Mohamed et al., 2020).

Propriétés

IUPAC Name |

5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNVARPZVPMQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2857109.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)